Phosphonic acid, benzyl-, diallyl ester
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Overview
Description
Phosphonic acid, benzyl-, diallyl ester is an organic compound characterized by the presence of a phosphonic acid functional group bonded to a benzyl group and two allyl groups. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy with phosphate moieties and their coordination or supramolecular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, benzyl-, diallyl ester can be synthesized through various methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of benzylphosphonic acid with allyl alcohol in the presence of a catalyst can yield the desired ester .
Industrial Production Methods: Industrial production often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, benzyl-, diallyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Substitution: The ester can undergo nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Hydrolysis: Produces benzylphosphonic acid and allyl alcohol.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in the formation of substituted phosphonic esters.
Scientific Research Applications
Phosphonic acid, benzyl-, diallyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, benzyl-, diallyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various biochemical and chemical processes . The ester can also undergo hydrolysis to release active phosphonic acid, which can interact with specific enzymes or receptors .
Comparison with Similar Compounds
Phosphonic acid, benzyl-, diallyl ester can be compared with other similar compounds such as:
Diethyl benzylphosphonate: Another ester of benzylphosphonic acid, but with ethyl groups instead of allyl groups.
Dialkyl phosphites: These compounds undergo similar reactions and are used in similar applications.
Uniqueness: The presence of allyl groups in this compound imparts unique reactivity and potential for polymerization, making it distinct from other phosphonic acid esters .
Properties
CAS No. |
74038-34-9 |
---|---|
Molecular Formula |
C13H17O3P |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
bis(prop-2-enoxy)phosphorylmethylbenzene |
InChI |
InChI=1S/C13H17O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI Key |
IKQAFKAZFYQHEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP(=O)(CC1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
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